molecular formula C14H17F3N2O8Se B6289229 H-L-Sec(DMNB)-OH*TFA CAS No. 1644398-13-9

H-L-Sec(DMNB)-OH*TFA

Cat. No.: B6289229
CAS No.: 1644398-13-9
M. Wt: 477.26 g/mol
InChI Key: CLNGLAJWNQNGMJ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-L-Sec(DMNB)-OH*TFA, also known as S-(4,5-dimethoxy-2-nitrobenzyl)-L-selenocysteine trifluoroacetic acid salt, is a photocaged selenocysteine derivative. This compound is used in various biochemical and biophysical studies due to its unique properties, particularly its ability to be activated by light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-L-Sec(DMNB)-OH*TFA involves the protection of the selenocysteine amino acid with a 4,5-dimethoxy-2-nitrobenzyl group. This protection is achieved through a series of chemical reactions that include:

    Protection of the selenol group: The selenol group of selenocysteine is protected using a 4,5-dimethoxy-2-nitrobenzyl chloride in the presence of a base such as triethylamine.

    Formation of the trifluoroacetic acid salt: The protected selenocysteine is then treated with trifluoroacetic acid to form the trifluoroacetic acid salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Large quantities of selenocysteine are reacted with 4,5-dimethoxy-2-nitrobenzyl chloride under controlled conditions.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

    Quality control: The final product undergoes rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

H-L-Sec(DMNB)-OH*TFA undergoes several types of chemical reactions, including:

    Photolysis: The compound is activated by ultraviolet light, which removes the 4,5-dimethoxy-2-nitrobenzyl group, releasing free selenocysteine.

    Oxidation: The selenol group can be oxidized to form seleninic acid or other selenium-containing compounds.

    Substitution: The selenol group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Photolysis: Ultraviolet light (typically around 365 nm) is used to activate the compound.

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Photolysis: Free selenocysteine.

    Oxidation: Seleninic acid or other selenium oxides.

    Substitution: Various selenoethers or selenoesters.

Scientific Research Applications

H-L-Sec(DMNB)-OH*TFA has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Incorporated into proteins to study the role of selenocysteine in enzymatic functions.

    Medicine: Investigated for its potential therapeutic applications due to the unique properties of selenium.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of H-L-Sec(DMNB)-OH*TFA involves the release of free selenocysteine upon exposure to ultraviolet light. The released selenocysteine can then participate in various biochemical reactions. The molecular targets and pathways involved include:

    Enzymatic activity:

    Redox reactions: Selenocysteine plays a crucial role in redox reactions due to its ability to cycle between different oxidation states.

Comparison with Similar Compounds

H-L-Sec(DMNB)-OH*TFA can be compared with other photocaged amino acids such as:

    S-(4,5-dimethoxy-2-nitrobenzyl)-L-cysteine: Similar in structure but contains sulfur instead of selenium.

    Fmoc-L-Cys(Cam)-OH: Another protected cysteine derivative used in peptide synthesis.

Uniqueness

The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to sulfur-containing analogs. Selenium’s redox properties and its role in enzymatic functions make this compound particularly valuable in research.

Properties

IUPAC Name

(2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6Se.C2HF3O2/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2;3-2(4,5)1(6)7/h3-4,8H,5-6,13H2,1-2H3,(H,15,16);(H,6,7)/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNGLAJWNQNGMJ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C[Se]CC(C(=O)O)N)[N+](=O)[O-])OC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)C[Se]C[C@@H](C(=O)O)N)[N+](=O)[O-])OC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O8Se
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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